molecular formula C31H32N6O6S2 B2668117 Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393850-18-5

Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2668117
CAS RN: 393850-18-5
M. Wt: 648.75
InChI Key: NNCCDUISGPLUNP-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H32N6O6S2 and its molecular weight is 648.75. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Synthetic Methodologies : Research has focused on developing novel synthetic routes for complex organic compounds. For instance, the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showcases the industry's push towards more efficient, environmentally friendly synthetic methods (Bhoi, Borad, Pithawala, & Patel, 2016). These methodologies not only reduce reaction times but also minimize solvent use and potentially hazardous waste.

Characterization and Biological Evaluation : After synthesis, compounds are characterized using various spectroscopic methods (FT-IR, 1H NMR, 13C NMR, ESI-MS) and sometimes through single-crystal X-ray analysis. The biological activity, such as antibacterial, antioxidant, and antitubercular effects, is also evaluated to understand the compound's potential applications in medicine or agriculture (Bhoi et al., 2016).

Potential Applications in Drug Discovery

Antimicrobial and Antioxidant Properties : The synthesis and biological evaluation of compounds for their antimicrobial and antioxidant properties indicate a potential application in drug discovery, particularly in developing new antibiotics or treatments for oxidative stress-related diseases. The detailed characterization of these compounds lays the groundwork for further modifications to enhance their efficacy and reduce toxicity (Bhoi et al., 2016).

Antitumor Activity : Studies on compounds like ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative dehydrogenation products reveal insights into their structure-activity relationships. These compounds have been tested in vitro against various human tumor cell lines, suggesting their potential as lead compounds for antitumor drug development (Klimova, García, Klimova, Apan, López, Flores‐Álamo, & Martínez García, 2012).

properties

IUPAC Name

ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O6S2/c1-4-43-30(40)27-22-10-5-6-11-24(22)45-29(27)33-26(38)17-44-31-35-34-25(36(31)21-9-7-8-18(2)14-21)16-32-28(39)20-13-12-19(3)23(15-20)37(41)42/h7-9,12-15H,4-6,10-11,16-17H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCDUISGPLUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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